2-(3-Chlorophenoxy)butanoic acid

Overview

Description

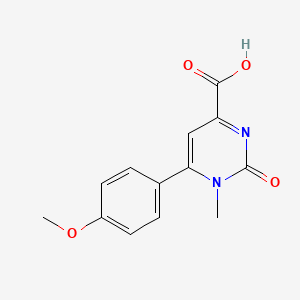

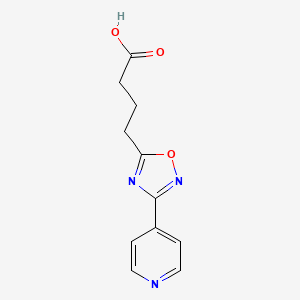

2-(3-Chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used for research and development purposes .

Molecular Structure Analysis

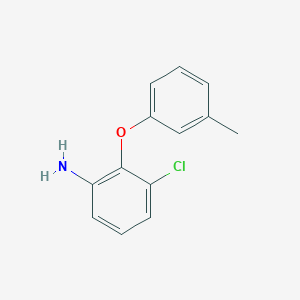

The molecular structure of this compound consists of a butanoic acid molecule where one of the hydrogens is replaced by a 3-chlorophenoxy group .Scientific Research Applications

Analysis in Soil and Food Samples :

- Rosales-Conrado et al. (2002) developed a method for determining chlorophenoxy acid herbicides, including 2-(3-Chlorophenoxy)butanoic acid, in soil using high-performance liquid chromatography (HPLC) with UV detection. This technique is effective in analyzing herbicides in both ester and acid forms in soil samples (Rosales-Conrado et al., 2002).

- In 2005, they also developed a method using capillary liquid chromatography to determine chlorophenoxy acid herbicides in apple juice samples, which included this compound (Rosales-Conrado et al., 2005).

Detection in Human Urine Samples :

- A study by Rosales-Conrado et al. (2008) described the multiresidue determination of chlorophenoxy acid herbicides, including this compound, in human urine samples using solid-phase extraction and capillary LC-UV detection (Rosales-Conrado et al., 2008).

Applications in Nanofluidic Devices :

- Mubarak Ali et al. (2012) utilized a derivative of butanoic acid, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, for optical gating in synthetic ion channels. This illustrates the potential of similar butanoic acid derivatives in controlled release, sensing, and information processing applications (Ali et al., 2012).

Pharmaceutical Synthesis :

- Ammazzalorso et al. (2004) investigated the conversion of racemic α-bromobutanoic acid to produce the (R) enantiomer of 2-(4-chlorophenoxy)butanoic acid, highlighting its potential in pharmaceutical synthesis (Ammazzalorso et al., 2004).

Vibrational and Structural Studies :

- The vibrational, structural, and electronic properties of related compounds, such as 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid, have been studied using DFT methods. These studies aid in understanding the chemical characteristics and potential applications of butanoic acid derivatives (Vanasundari et al., 2017).

Derivatization for GC Analysis :

- A study by Ranz et al. (2008) explored the derivatization of chlorophenoxy acids, including butanoic acid derivatives, for gas chromatography analysis. This research contributes to the methodology for analyzing such compounds (Ranz et al., 2008).

Temperature Dependence in Degradation Studies :

- Lee et al. (2003) investigated the temperature dependence of 2,4-dichlorophenoxyacetic acid degradation, providing insights into the environmental fate of related compounds like this compound (Lee et al., 2003).

Synthesis of Derivatives with Biological Activity :

- Sayed et al. (2003) discussed the synthesis of derivatives of butanoic acid with potential biological activity, emphasizing the chemical versatility and potential pharmacological importance of such compounds (Sayed et al., 2003).

Antioxidant Properties in New Derivatives :

- Dovbnya et al. (2022) researched the antioxidant activity of new butanoic acid derivatives, showing the potential for these compounds in pharmacological applications (Dovbnya et al., 2022).

Antimicrobial Activity :

- Mickevičienė et al. (2015) synthesized derivatives of butanoic acid and evaluated their antimicrobial activity, further illustrating the potential of these compounds in medicinal chemistry (Mickevičienė et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds often interact with enzymes involved in metabolic processes .

Mode of Action

It is suggested that it may undergo hydrolytic dehalogenation, a process where a halogen atom is replaced by a hydrogen atom . This process can lead to the formation of the corresponding ®-2-hydroxyalkanoic acids .

Biochemical Pathways

Similar compounds are known to be involved in various metabolic pathways, including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .

Pharmacokinetics

Its molecular weight of 21465 suggests that it may have reasonable bioavailability .

Result of Action

The transformation of the compound through hydrolytic dehalogenation could potentially lead to changes in cellular metabolism .

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The interaction between this compound and carboxylesterases involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. This binding can result in the modulation of downstream signaling pathways and alterations in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress response. It interacts with enzymes such as carboxylesterases and cytochrome P450s, which play crucial roles in the metabolism of xenobiotics. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and may accumulate in certain cellular compartments. Its localization and accumulation can influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with specific biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name |

2-(3-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNOFNYWTSJBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589751 | |

| Record name | 2-(3-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17431-95-7 | |

| Record name | 2-(3-Chlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)